
2-Fluoro-4-(2,2-difluoroethoxy)aniline
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Overview
Description
2-Fluoro-4-(2,2-difluoroethoxy)aniline is an organofluorine compound with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol This compound is characterized by the presence of a fluoro group and a difluoroethoxy group attached to an aniline ring
Preparation Methods
The synthesis of 2-Fluoro-4-(2,2-difluoroethoxy)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroaniline with 2,2-difluoroethanol in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2-Fluoro-4-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or difluoroethoxy positions using nucleophiles like amines or thiols. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-4-(2,2-difluoroethoxy)aniline has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2,2-difluoroethoxy)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluoro and difluoroethoxy groups can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
2-Fluoro-4-(2,2-difluoroethoxy)aniline can be compared with other similar compounds, such as:
4-Fluoroaniline: This compound lacks the difluoroethoxy group and has different reactivity and applications.
2-Fluoroaniline: Similar to this compound but without the difluoroethoxy group, leading to different chemical properties and uses.
2,4-Difluoroaniline: Contains two fluoro groups but lacks the difluoroethoxy group, resulting in distinct reactivity and applications.
Biological Activity
2-Fluoro-4-(2,2-difluoroethoxy)aniline is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a fluoro-substituted aniline core and a difluoroethoxy side chain, suggests that it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H8F3NO, with a molecular weight of approximately 195.15 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity, which may facilitate its penetration into biological membranes.
The biological activity of this compound is believed to arise from its interactions with specific enzymes and receptors. The difluoroethoxy group may enhance the compound's binding affinity to these targets, modulating various biochemical pathways. Preliminary studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Initial studies have shown that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For instance, its interaction with PPAR alpha and TGF beta signaling pathways has been noted as a potential mechanism for its anticancer effects.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. The fluorinated groups are thought to disrupt cellular membranes or interfere with metabolic processes in pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Antitumor Activity : A study on structurally similar fluorinated anilines indicated significant cytotoxic effects against various cancer cell lines. The introduction of fluorine atoms was associated with enhanced potency compared to non-fluorinated counterparts .
- Mechanistic Studies : Research examining the interaction of this compound with specific enzymes has provided insights into its potential therapeutic roles. For example, binding assays revealed that the compound could effectively inhibit certain kinases involved in tumor progression.
- Comparative Analysis : A comparative study of various aniline derivatives highlighted the unique biological profiles conferred by difluoroethoxy substitutions. This suggests that modifications at the aniline ring can significantly alter biological activity and selectivity.
Data Tables
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C8H8F3NO | Anticancer, Antimicrobial |
5-Fluoroaniline | C6H6F | Moderate Anticancer |
4-Amino-3-fluorobenzenesulfonamide | C7H8ClF | Antimicrobial |
2-Fluoro-5-nitroaniline | C7H6ClF3N | Limited Anticancer |
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)-2-fluoroaniline |
InChI |
InChI=1S/C8H8F3NO/c9-6-3-5(1-2-7(6)12)13-4-8(10)11/h1-3,8H,4,12H2 |
InChI Key |
CUZLPBMIJKNOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)F)N |
Origin of Product |
United States |
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